6-benzyl-2-pyrimidin-5-yl-4H-pyrrolo[2,3-d][1,3]thiazole
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Overview
Description
6-benzyl-2-pyrimidin-5-yl-4H-pyrrolo[2,3-d][1,3]thiazole is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology This compound is characterized by its unique structure, which includes a pyrimidine ring fused to a pyrrolo[2,3-d]thiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-benzyl-2-pyrimidin-5-yl-4H-pyrrolo[2,3-d][1,3]thiazole typically involves multi-step organic reactions. One common method includes the condensation of a pyrimidine derivative with a thiazole precursor under controlled conditions. The reaction often requires the use of catalysts such as palladium or copper to facilitate the formation of the fused ring system .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
6-benzyl-2-pyrimidin-5-yl-4H-pyrrolo[2,3-d][1,3]thiazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The benzyl group and other substituents can be modified through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often performed in inert atmospheres.
Substitution: Halogenating agents, nucleophiles, electrophiles; reactions may require catalysts and specific temperature conditions.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound. These derivatives can exhibit different chemical and biological properties, making them useful for further research and applications .
Scientific Research Applications
6-benzyl-2-pyrimidin-5-yl-4H-pyrrolo[2,3-d][1,3]thiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of kinases and other proteins involved in cell signaling pathways.
Mechanism of Action
The mechanism of action of 6-benzyl-2-pyrimidin-5-yl-4H-pyrrolo[2,3-d][1,3]thiazole involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the enzyme, inhibiting its activity and thereby disrupting the signaling pathways that promote cell proliferation. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar biological activities, particularly in kinase inhibition.
Pyrido[2,3-d]pyrimidine: Known for its anticancer properties and used in the development of kinase inhibitors.
Phenyl-1,2,4-triazoles: Compounds with a similar structure that exhibit a range of biological activities.
Uniqueness
6-benzyl-2-pyrimidin-5-yl-4H-pyrrolo[2,3-d][1,3]thiazole is unique due to its specific structural features, such as the fused pyrimidine-thiazole ring system and the presence of a benzyl group. These features contribute to its distinct chemical properties and potential for targeted biological activity, making it a valuable compound for further research and development .
Properties
Molecular Formula |
C16H12N4S |
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Molecular Weight |
292.4 g/mol |
IUPAC Name |
6-benzyl-2-pyrimidin-5-yl-4H-pyrrolo[2,3-d][1,3]thiazole |
InChI |
InChI=1S/C16H12N4S/c1-2-4-11(5-3-1)6-12-9-19-15-14(12)21-16(20-15)13-7-17-10-18-8-13/h1-5,7-10,19H,6H2 |
InChI Key |
SPCSCFPTZMQBDR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CNC3=C2SC(=N3)C4=CN=CN=C4 |
Origin of Product |
United States |
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